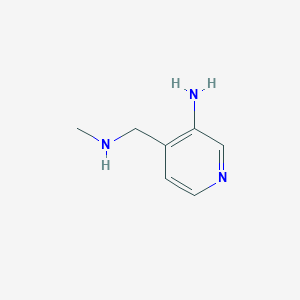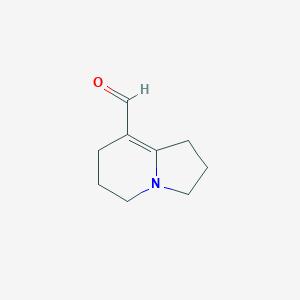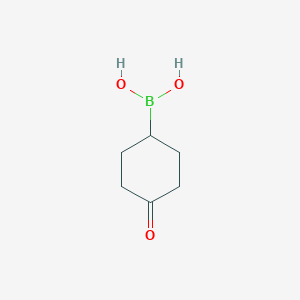
(4-Oxocyclohexyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Oxocyclohexyl)boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a cyclohexane ring with a ketone substituent at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: (4-Oxocyclohexyl)boronic acid can be synthesized through several methods. One common approach involves the hydroboration of cyclohexenone followed by oxidation. The process typically involves the following steps:
Hydroboration: Cyclohexenone is treated with a borane reagent, such as borane-tetrahydrofuran complex, under mild conditions to form the corresponding boronic ester.
Oxidation: The boronic ester is then oxidized using hydrogen peroxide or sodium perborate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (4-Oxocyclohexyl)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate are typical oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl or alkyl-aryl compounds.
Oxidation: Formation of cyclohexanol or cyclohexanone derivatives.
Reduction: Formation of cyclohexanol.
科学的研究の応用
(4-Oxocyclohexyl)boronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: It can be employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (4-Oxocyclohexyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and catalysis. The boronic acid group acts as a Lewis acid, facilitating interactions with electron-rich species. In biological systems, it can inhibit enzymes by binding to active site serines, affecting enzymatic activity.
類似化合物との比較
Phenylboronic acid: Similar in its boronic acid functionality but differs in the aromatic ring structure.
Cyclohexylboronic acid: Lacks the ketone substituent, making it less reactive in certain contexts.
(4-Hydroxycyclohexyl)boronic acid: Contains a hydroxyl group instead of a ketone, leading to different reactivity and applications.
Uniqueness: (4-Oxocyclohexyl)boronic acid is unique due to the presence of both a boronic acid group and a ketone group on the cyclohexane ring. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis and various applications.
特性
CAS番号 |
799842-98-1 |
|---|---|
分子式 |
C6H11BO3 |
分子量 |
141.96 g/mol |
IUPAC名 |
(4-oxocyclohexyl)boronic acid |
InChI |
InChI=1S/C6H11BO3/c8-6-3-1-5(2-4-6)7(9)10/h5,9-10H,1-4H2 |
InChIキー |
ZIISBKFFMXFWRX-UHFFFAOYSA-N |
正規SMILES |
B(C1CCC(=O)CC1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


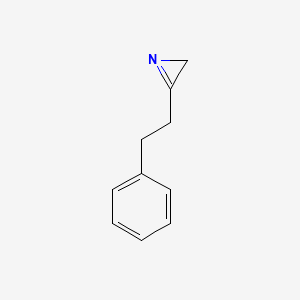
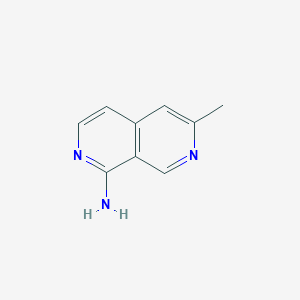
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11921604.png)
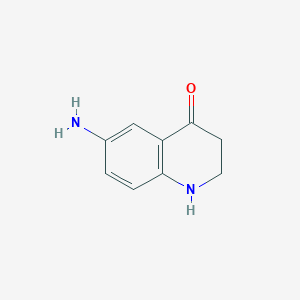

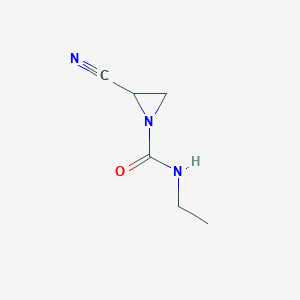

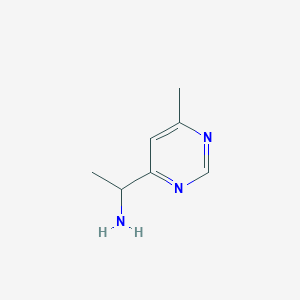
![7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11921647.png)
![3-Methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11921653.png)
![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine](/img/structure/B11921657.png)
